molecular formula C10H10N2O3 B13877208 (1-methyl-5-nitro-1H-indol-2-yl)methanol

(1-methyl-5-nitro-1H-indol-2-yl)methanol

Cat. No.: B13877208
M. Wt: 206.20 g/mol
InChI Key: MBSMTXXPUHXSSE-UHFFFAOYSA-N
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Description

(1-methyl-5-nitro-1H-indol-2-yl)methanol, also known as ML-354, is an indole-based compound supplied for research purposes. It is a known selective antagonist of proteinase-activated receptor 4 (PAR4), exhibiting an IC50 of 140 nM and demonstrating 71-fold selectivity for PAR4 over PAR1 in isolated human platelets . This specific activity makes it a valuable chemical tool for studying PAR4-mediated pathways and for the investigation of novel antithrombotic agents . The indole scaffold is a privileged structure in medicinal chemistry, present in a wide range of biologically active molecules and several FDA-approved drugs . Indole derivatives are extensively researched for their diverse potential, including antiviral, anti-inflammatory, and anticancer activities . (1-methyl-5-nitro-1H-indol-2-yl)methanol should be stored at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(1-methyl-5-nitroindol-2-yl)methanol

InChI

InChI=1S/C10H10N2O3/c1-11-9(6-13)5-7-4-8(12(14)15)2-3-10(7)11/h2-5,13H,6H2,1H3

InChI Key

MBSMTXXPUHXSSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1CO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of (1-methyl-5-nitro-1H-indol-2-yl)methanol generally involves the reduction of the corresponding indole-2-carboxylate or indole-2-carboxaldehyde precursors. A common and efficient method is the reduction of indole-2-carboxylate derivatives using lithium aluminum hydride (LiAlH4) , which converts the carboxylate group into the corresponding primary alcohol at the 2-position of the indole ring.

Detailed Procedure from Literature

A representative procedure adapted from Jing An et al. (2011) for the synthesis of (1H-indol-2-yl)methanol derivatives, which is applicable to the 5-nitro substituted analog, is as follows:

  • In a two-necked flask, freshly distilled tetrahydrofuran (THF, 20 mL) is charged along with lithium aluminum hydride (LiAlH4, 15.6 mmol, 0.59 g).
  • The mixture is cooled to 0 °C, and the crude indole-2-carboxylate (10.0 mmol) is added portionwise.
  • The reaction is allowed to warm to room temperature and stirred for approximately 2 hours, monitoring the progress by thin-layer chromatography (TLC).
  • The reaction is quenched by careful addition of aqueous potassium hydroxide (20% aq. KOH, 1.1 mL) at 0 °C.
  • After stirring for 10 minutes, the mixture is filtered to remove inorganic salts.
  • The organic phase is extracted with refluxing THF, washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
  • The crude (1-methyl-5-nitro-1H-indol-2-yl)methanol is purified by flash chromatography using petroleum ether/ethyl acetate (5:1) as the eluent, yielding the pure alcohol derivative.

Reaction Scheme

Step Reagents & Conditions Product
1 Starting material: 1-methyl-5-nitro-1H-indole-2-carboxylate Indole-2-carboxylate derivative
2 LiAlH4 in THF, 0 °C to room temperature, 2 h Reduction to (1-methyl-5-nitro-1H-indol-2-yl)methanol
3 Quench with 20% aq. KOH, filtration, extraction Crude indolylmethanol
4 Flash chromatography (petroleum ether/EtOAc 5:1) Pure (1-methyl-5-nitro-1H-indol-2-yl)methanol

Alternative Synthetic Routes

While the LiAlH4 reduction is the most direct and commonly used method, other approaches to prepare the key intermediate indole-2-carboxylate or aldehyde precursors include:

These steps require careful control of reaction conditions to maintain regioselectivity and avoid over-reduction or side reactions.

Analytical Characterization

The purified (1-methyl-5-nitro-1H-indol-2-yl)methanol is characterized by:

Summary Table of Preparation Conditions

Parameter Condition/Value Notes
Starting material 1-methyl-5-nitro-1H-indole-2-carboxylate Prepared via directed lithiation or commercial sources
Reducing agent Lithium aluminum hydride (LiAlH4) 1.5 eq. relative to substrate
Solvent Tetrahydrofuran (THF), freshly distilled Anhydrous conditions required
Temperature 0 °C to room temperature Initial cooling for controlled addition
Reaction time ~2 hours Monitored by TLC
Quenching agent 20% aqueous potassium hydroxide (KOH) Added cautiously at 0 °C
Workup Filtration, extraction, drying Use MgSO4 as drying agent
Purification Flash chromatography (petroleum ether/ethyl acetate 5:1) Affords pure product
Yield 80–90% High efficiency

Chemical Reactions Analysis

Types of Reactions

(1-methyl-5-nitroindol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-methyl-5-nitroindol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-5-nitroindol-2-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can also interact with specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(1-Methyl-5-nitro-1H-indol-2-yl)methanol C₁₀H₁₀N₂O₃ 206.20 Nitro, hydroxymethyl, methyl
(1-Methyl-1H-indol-5-yl)methanol C₁₀H₁₁NO 161.20 Hydroxymethyl, methyl
(5-Methoxy-1H-indol-2-yl)methanol C₁₀H₁₁NO₂ 177.20 Methoxy, hydroxymethyl
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol C₁₁H₂₀N₂O₃S 268.35 Methanesulfonyl, hydroxymethyl, hexyl

Key Observations :

  • The nitro group in the target compound increases molecular weight by ~45 g/mol compared to its non-nitro analogues (e.g., ).
  • Methoxy and methanesulfonyl groups in analogues alter electronic properties and lipophilicity, impacting solubility and reactivity.

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility
(1-Methyl-5-nitro-1H-indol-2-yl)methanol Not reported ~1.4 (estimated) Moderate in polar solvents
(1-Methyl-1H-indol-5-yl)methanol Not reported 1.2–1.3 Soluble in ethanol, DMSO
(5-Methoxy-1H-indol-2-yl)methanol 395.0 ± 27.0 1.3 ± 0.1 Low in water, high in DMSO

Key Observations :

  • The nitro group likely reduces solubility in water due to increased polarity and hydrogen-bonding capacity .
  • Methoxy-substituted analogues exhibit higher boiling points, attributed to weaker electron-withdrawing effects compared to nitro groups.

Key Observations :

  • Nitration steps (as in the target compound) require controlled conditions to avoid over-oxidation .
  • Methanesulfonyl derivatives involve multi-step functionalization, reducing overall yield.

Table 4: Bioactivity Comparison

Compound Name Reported Bioactivity Mechanism of Action Reference
(1-Methyl-5-nitro-1H-indol-2-yl)methanol Antibacterial (hypothetical) Nitro group-mediated ROS generation N/A
(5-Methoxy-1H-indol-2-yl)methanol Serotonin receptor modulation Binding to 5-HT receptors
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol Antifungal activity Cell membrane disruption

Key Observations :

  • Methoxy-substituted indoles show CNS activity, while sulfonyl derivatives target microbial membranes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-methyl-5-nitro-1H-indol-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves nitration and reduction steps. For example, a nitro group can be introduced via electrophilic aromatic nitration of a methyl-indole precursor, followed by reduction of a carbonyl intermediate (e.g., using lithium aluminum hydride or sodium borohydride). Key variables include solvent polarity (e.g., tetrahydrofuran vs. methanol), temperature (0–60°C), and catalyst choice (e.g., p-toluenesulfonic acid for imine formation). Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How is the structure of (1-methyl-5-nitro-1H-indol-2-yl)methanol confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve bond lengths/angles (e.g., nitro group geometry) using SHELX software for refinement .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., methyl at N1, hydroxymethyl at C2). Aromatic protons near the nitro group show deshielding.
  • IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and nitro (asymmetric stretch ~1520 cm1^{-1}) groups .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodology :

  • Solubility : Test in polar (water, DMSO) vs. nonpolar solvents (dichloromethane) using UV-Vis or gravimetric analysis. Hydrogen bonding from the hydroxymethyl group enhances water solubility.
  • Stability : Perform thermal gravimetric analysis (TGA) to assess decomposition temperatures. Nitro groups may reduce thermal stability compared to non-nitrated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the nitration step?

  • Methodology :

  • Design of Experiments (DoE) : Vary nitric acid concentration, temperature, and reaction time. For example, excess HNO3_3 at 0–5°C minimizes byproducts.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to direct nitration regioselectivity.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor nitro intermediate formation in real time .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodology :

  • Dynamic NMR : Probe rotational barriers (e.g., hydroxymethyl group conformation) at variable temperatures.
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).
  • 2D NMR : Use HSQC/HMBC to assign ambiguous peaks and verify nitro group electronic effects on adjacent protons .

Q. What computational strategies predict biological targets for this compound?

  • Methodology :

  • Molecular docking : Screen against indole-binding targets (e.g., serotonin receptors, cytochrome P450 enzymes) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the hydroxymethyl/nitro groups.
  • MD simulations : Assess stability of ligand-protein complexes (e.g., GROMACS) over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can crystallographic data resolve ambiguities in nitro group orientation?

  • Methodology :

  • High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ < 1 Å) to improve electron density maps.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O nitro contacts) using CrystalExplorer.
  • SHELXL refinement : Apply anisotropic displacement parameters and disorder modeling for nitro group positions .

Safety and Handling

Q. What safety protocols are recommended for handling (1-methyl-5-nitro-1H-indol-2-yl)methanol?

  • Methodology :

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at –20°C, away from oxidizers .

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